molecular formula C4H7B B1616935 3-Bromo-1-butene CAS No. 22037-73-6

3-Bromo-1-butene

Cat. No.: B1616935
CAS No.: 22037-73-6
M. Wt: 135 g/mol
InChI Key: XOTGLEGIDHZTIM-UHFFFAOYSA-N
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Description

3-Bromo-1-butene: is an organic compound with the molecular formula C4H7Br . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a bromine atom attached to the third carbon of a butene chain, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Radical Bromination: One common method for preparing 3-Bromo-1-butene is through the radical bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Hydrobromination: Another method involves the addition of hydrogen bromide (HBr) to 1,3-butadiene.

Industrial Production Methods:

    Continuous Flow Processes: Industrial production often employs continuous flow processes to ensure consistent quality and yield. These processes typically involve the controlled addition of bromine to butene under optimized conditions to maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for allylic bromination.

    Hydrogen Bromide (HBr): Used for hydrobromination.

    Bases (e.g., KOH): Used for elimination reactions.

Major Products Formed:

    Alcohols: Formed through nucleophilic substitution.

    Vicinal Dihalides: Formed through addition reactions.

    Butadiene: Formed through elimination reactions.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Reactivity: 3-Bromo-1-butene is unique in its reactivity due to the position of the bromine atom, which allows for selective reactions at the allylic position.

Properties

IUPAC Name

3-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944640
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22037-73-6
Record name 3-Bromo-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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